
Perfluoro(butylcyclohexane)
Übersicht
Beschreibung
Perfluoro(butylcyclohexane) (BCH, CAS 374-60-7) is a fully fluorinated cycloalkane with the molecular formula C₁₀F₂₀ and a molar mass of 500.07 g·mol⁻¹ . It is a structural isomer of perfluorodecalin (PFD) isomers (cis- and trans-PFD), formed during the electrochemical fluorination of decalin or naphthalene . BCH is industrially significant due to its applications in semiconductor manufacturing, medical imaging, and as a solvent in high-performance materials . Its physicochemical properties, including high thermal stability, hydrophobicity, and inertness, make it valuable in niche industrial processes.
Wirkmechanismus
Target of Action
Perfluoro(butylcyclohexane), also known as Oxycyte, is a perfluorinated chemical compound . It is primarily used as an empirical therapeutic oxygen carrier . The primary target of this compound is the body’s tissues that require oxygen .
Mode of Action
Perfluoro(butylcyclohexane) is known for its strong gas-dissolving properties . When used with oxygen, it serves a dual role of healing the tissue as well as imaging . It enhances oxygen delivery to damaged tissues . It can carry oxygen with up to 5 times the efficiency of hemoglobin when used as an intravenous emulsion, making it an effective means of transporting oxygen to tissues and carrying carbon dioxide to the lungs for disposal .
Biochemical Pathways
It is known that multiple pseudomonas species could degrade perfluorochemicals particularly perfluoroalkyl acids under aerobic condition . Acidimicrobium sp. degraded perfluoroalkyl acids anaerobically in the presence of electron donors . A mixed Pseudomonas culture was more effective than pure cultures .
Pharmacokinetics
It is known that it has a favorable risk-benefit profile for its potential indications .
Result of Action
The result of the action of perfluoro(butylcyclohexane) is the enhanced delivery of oxygen to damaged tissues . This can be particularly beneficial in conditions such as traumatic brain injury and acute ischemic stroke .
Action Environment
It is known that it is a component of the empirical therapeutic oxygen carrier called oxycyte . It is designed to enhance oxygen delivery to damaged tissues .
Biochemische Analyse
Biochemical Properties
Perfluoro(butylcyclohexane) is known for its strong gas-dissolving properties which, when used with oxygen, serve a dual role of healing the tissue as well as imaging It interacts with various biomolecules, including enzymes and proteins, to exert its effects
Cellular Effects
Perfluoro(butylcyclohexane) influences cell function by enhancing oxygen delivery to damaged tissues . It can impact cell signaling pathways, gene expression, and cellular metabolism, although the exact mechanisms are still being studied.
Molecular Mechanism
The molecular mechanism of action of perfluoro(butylcyclohexane) involves its ability to carry oxygen with up to 5 times the efficiency of hemoglobin when used as an intravenous emulsion . This makes it an effective means of transporting oxygen to tissues and carrying carbon dioxide to the lungs for disposal .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of perfluoro(butylcyclohexane) have been observed over time. It has been shown to have a favorable risk-benefit profile for its potential indications
Dosage Effects in Animal Models
The effects of perfluoro(butylcyclohexane) in animal models vary with different dosages. While specific threshold effects and potential toxic or adverse effects at high doses are still being investigated, it has been used successfully in various studies .
Metabolic Pathways
Perfluoro(butylcyclohexane) is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specifics of these interactions and effects are still being researched.
Transport and Distribution
Perfluoro(butylcyclohexane) is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Biologische Aktivität
Perfluoro(butylcyclohexane) (PFBCH) is a perfluorocarbon compound that has garnered attention for its unique properties and potential applications in biological systems. This article explores the biological activity of PFBCH, focusing on its physicochemical characteristics, therapeutic applications, and the implications of its use in various medical contexts.
PFBCH is characterized by its hydrophobic and lipophobic nature, which affects its interaction with biological systems. The compound is part of a class of perfluorocarbons (PFCs) known for their ability to dissolve gases, particularly oxygen and carbon dioxide. This property makes PFBCH an attractive candidate for applications in oxygen delivery and therapeutic interventions.
Key Properties:
- Molecular Formula: C10F20
- Molecular Weight: 500 g/mol
- Density: Approximately 1.8 g/cm³
- Solubility: High solubility for gases, low solubility in water
The mechanism by which PFBCH exerts its biological effects primarily revolves around its ability to enhance oxygen transport in tissues. PFCs like PFBCH can dissolve significant amounts of oxygen, thereby improving tissue oxygenation under conditions such as ischemia or hypoxia. This property has been leveraged in various therapeutic settings, including trauma and critical care.
3.1 Oxygen Delivery
PFBCH has been utilized in formulations aimed at improving oxygen delivery to tissues. In animal studies, PFBCH emulsions demonstrated enhanced oxygen transport capabilities, which are critical during states of reduced blood flow or gas exchange inefficiencies.
- Case Study: In a swine model of decompression sickness (DCS), intravenous administration of Oxycyte (a PFC emulsion containing PFBCH) resulted in improved tissue oxygenation and reduced mortality rates compared to control groups receiving saline .
3.2 Neuroprotection
Research indicates that PFBCH may have neuroprotective effects, particularly in models of traumatic brain injury (TBI). Studies have shown that PFCs can increase brain perfusion and oxygen tension, leading to improved outcomes following cerebral ischemia.
- Example Findings:
4. Safety Profile and Side Effects
Despite the beneficial effects associated with PFBCH, safety concerns have been noted. Studies have reported instances of thrombocytopenia (a decrease in platelet count) following the administration of perfluorocarbon emulsions. This effect may be exacerbated in the context of systemic inflammation or trauma.
Safety Observations:
- Transient thrombocytopenia was observed in baboon models following PFC infusion .
- The interaction between PFCs and inflammatory responses can lead to increased bleeding risks and complications during treatment .
5. Comparative Analysis of Perfluorocarbon Compounds
To better understand the unique aspects of PFBCH compared to other perfluorocarbons, a comparison table is provided below:
Compound | Oxygen Solubility | Molecular Weight | Clinical Applications |
---|---|---|---|
Perfluoro(butylcyclohexane) | High | 500 g/mol | Oxygen delivery, neuroprotection |
Perfluorodecalin | Very High | 400 g/mol | Blood substitute, gas exchange enhancement |
Perfluorooctyl bromide | Moderate | 400 g/mol | Imaging agent |
Wissenschaftliche Forschungsanwendungen
Oxygen Delivery Systems
Perfluoro(butylcyclohexane) is primarily utilized in medical applications for its ability to dissolve and transport oxygen. It has been incorporated into formulations designed for:
- Wound Healing : PFCs can be used in topical applications to enhance oxygen delivery to the skin, aiding in the treatment of wounds, burns, and various dermatological conditions like psoriasis and acne. Compositions containing PFCs have shown efficacy in improving skin appearance and firmness by continuously delivering oxygen to tissues at controlled rates .
- Traumatic Brain Injury (TBI) : Research indicates that PFCs can support brain function by increasing brain perfusion and oxygen tension following TBI. Studies have demonstrated that PFCs can enhance cognitive recovery and reduce neuronal cell loss when administered shortly after injury . However, they may also induce transient thrombocytopenia, which necessitates careful monitoring during treatment .
- Spinal Cord Injury : In animal models, PFC emulsions like Oxycyte have been shown to improve outcomes following spinal cord injuries by enhancing tissue oxygenation and reducing damage . These compounds have been effective in decreasing mortality rates in swine models of decompression sickness (DCS) by improving gas exchange and maintaining oxygen transport under low-flow conditions .
Imaging Techniques
PFCs are also employed in advanced imaging techniques:
- 19F MRI : The intrinsic properties of PFCs make them suitable for use as contrast agents in 19F magnetic resonance imaging (MRI). Recent studies have developed perfluorocarbon-loaded mesoporous silica nanoparticles that serve as high-contrast imaging probes. These nanoparticles allow for enhanced detection of oxygen levels within biological systems, facilitating better monitoring of tissue health and disease progression .
Treatment of Infections
PFC emulsions have been investigated for their potential to alleviate hypoxia during severe infections. In studies involving sickle cell anemia models infected with Streptococcus pneumoniae, intravenous administration of PFCs improved survival rates by modulating pulmonary inflammation without enhancing bacterial clearance . This suggests a dual role for PFCs in both supporting oxygenation and managing inflammatory responses during infection.
Cosmetic Dermatology
In cosmetic applications, perfluoro(butylcyclohexane) is included in formulations aimed at improving skin aesthetics. Its ability to deliver oxygen effectively helps reduce the appearance of fine lines, wrinkles, and other signs of aging. Clinical studies have reported significant improvements in skin texture and reduced severity of wrinkles following regular application of PFC-containing products over several weeks .
Summary of Properties
The following table summarizes key properties and applications of perfluoro(butylcyclohexane):
Property/Application | Description |
---|---|
Oxygen Solubility | High capacity for dissolving oxygen, making it effective for therapeutic use |
Biocompatibility | Non-toxic and biologically inert; suitable for medical applications |
Imaging Agent | Used as a contrast agent in 19F MRI for monitoring tissue oxygen levels |
Wound Healing | Enhances oxygen delivery to improve healing outcomes |
Neuroprotection | Supports recovery from traumatic brain injuries by improving brain perfusion |
Cosmetic Applications | Used in skincare products to improve skin appearance and reduce signs of aging |
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
The table below summarizes key properties of BCH compared to its isomers and related perfluorocycloalkanes:
Key Observations :
- Density : BCH exhibits lower density than cis-PFD and trans-PFD at equivalent temperatures due to its less compact cyclohexane-based structure .
- Viscosity : BCH has marginally lower viscosity than PFD isomers, attributed to differences in molecular symmetry and branching .
- Thermal Stability : All compounds show high thermal stability, but PFD isomers have slightly higher melting points due to their bicyclic structure .
Phase Behavior and Separation
BCH, cis-PFD, and trans-PFD are challenging to separate due to their close boiling points (<5°C difference) and similar vapor pressures. Antoine equation coefficients for vapor pressure (log₁₀P = A − B/(T + C)) are:
Compound | A | B | C | Temperature Range (°C) | Source |
---|---|---|---|---|---|
BCH | 6.8543 | 1456.7 | 223.15 | 25–60 | |
cis-PFD | 7.0121 | 1520.3 | 227.10 | 15–60 | |
trans-PFD | 6.9238 | 1489.6 | 225.50 | 25–60 |
Separation Techniques :
- Crystallization : Effective for cis-PFD and trans-PFD due to their distinct solid-liquid phase transitions .
- Distillation: Limited utility due to low relative volatility; hybrid methods like heteroazeotropic distillation are preferred for BCH purification .
Excess Molar Volume and Mixing Behavior
Binary mixtures of BCH with cis-PFD or trans-PFD exhibit non-ideal behavior, quantified using the Redlich-Kister equation: $$ V^E = x1x2 \sum{i=0}^{n} ai(x1 - x2)^i $$
Excess Molar Volume (Vᴱ) Data at 25°C :
Negative Vᴱ values indicate volume contraction upon mixing, driven by stronger intermolecular interactions in mixtures than in pure components .
Rheological and Spectral Properties
- Viscosity-Temperature Dependence : BCH’s viscosity follows an Arrhenius relationship, with activation energy (Eₐ) of 18.5 kJ·mol⁻¹, lower than cis-PFD (22.3 kJ·mol⁻¹) and trans-PFD (20.8 kJ·mol⁻¹) .
- Spectral Data : ¹⁹F NMR spectra distinguish BCH (δ = -78 to -82 ppm) from PFD isomers (δ = -75 to -79 ppm) due to differing fluorine environments .
Other Related Compounds
- Perfluoro(1,3-dimethylcyclohexane) (CAS 335-27-3): A branched derivative with higher density (1.86 g·cm⁻³) but similar applications .
- Perfluoro(methylcyclohexane) (CAS 355-02-2): Simpler structure with lower molar mass (350.05 g·mol⁻¹) and boiling point (55.4°C) .
Industrial and Research Implications
BCH’s unique properties make it preferable in applications requiring low viscosity and moderate density, such as nanoemulsions for drug delivery . In contrast, PFD isomers are favored in oxygen therapeutics due to higher oxygen solubility . Challenges remain in optimizing separation processes and mitigating environmental persistence, a common issue for perfluorocarbons .
Vorbereitungsmethoden
Direct Fluorination of Hydrocarbon Precursors
Direct fluorination represents the most straightforward method for synthesizing perfluoro(butylcyclohexane). This approach involves substituting all hydrogen atoms in butylcyclohexane with fluorine using aggressive fluorinating agents.
Cobalt Trifluoride-Mediated Fluorination
Cobalt trifluoride (CoF₃) is a widely used reagent for large-scale perfluorination due to its ability to generate fluorine radicals at elevated temperatures. The reaction typically proceeds via a radical mechanism, where CoF₃ decomposes at 300–400°C to release fluorine atoms, which subsequently abstract hydrogen from the hydrocarbon backbone .
Procedure :
Butylcyclohexane is vaporized and passed through a reactor packed with CoF₃ at 350°C. The exothermic reaction requires precise temperature control to prevent decomposition of the product. Post-reaction gases are condensed, and unreacted CoF₃ is recycled.
Yield and Purity :
Patent data indicate yields of 60–70% for perfluoro(butylcyclohexane), with major byproducts including perfluoroalkanes and residual partially fluorinated compounds . Purification via fractional distillation at reduced pressure (10–20 mmHg) achieves >98% purity, as confirmed by gas chromatography .
Liquid-Phase Fluorination with Diluted Fluorine Gas
To mitigate the explosivity risks associated with CoF₃, liquid-phase fluorination employs fluorine gas (F₂) diluted with nitrogen (1:4 v/v). This method operates at milder temperatures (80–120°C) but requires extended reaction times (48–72 hours) .
Reaction Setup :
Butylcyclohexane is dissolved in a perfluorinated solvent (e.g., perfluorohexane) and stirred under F₂/N₂ in a nickel-lined reactor. The progress is monitored by infrared spectroscopy, tracking the disappearance of C-H stretches (2800–3000 cm⁻¹) and the emergence of C-F vibrations (1100–1200 cm⁻¹).
Challenges :
-
Side Reactions : Isomerization of the butyl chain or cyclohexane ring occurs if temperatures exceed 120°C, leading to mixtures of structural isomers .
-
Safety Measures : Strict control of F₂ concentration (<20%) is necessary to prevent uncontrolled exothermic reactions.
Electrofluorination Followed by Decarboxylation
An alternative route involves the electrofluorination of carboxylic acid precursors, followed by decarboxylation to yield perfluoro(butylcyclohexane). This method, detailed in US3683036A, emphasizes high yields and selectivity .
Electrofluorination of Benzoic Acid Derivatives
The process begins with the electrolysis of a benzoic acid derivative in anhydrous hydrogen fluoride (HF). Using an iron-cathode and nickel-anode cell at 5–7.7 volts, the acid is converted to a perfluorinated acid fluoride (RₖCOF) .
Example :
Electrofluorination of 4-butylcyclohexanecarboxylic acid in HF at 16°C produces perfluoro(4-butylcyclohexanecarbonyl fluoride). The product is hydrolyzed with water to form perfluoro(4-butylcyclohexanecarboxylic acid), which is isolated via fractional distillation .
Decarboxylation to Perfluoro(butylcyclohexane)
The perfluorinated acid undergoes decarboxylation in the presence of bases or organic acids. For instance, heating perfluoro(4-butylcyclohexanecarboxylic acid) with valeric acid at 85–100°C eliminates CO₂, yielding perfluoro(butylcyclohexane) .
Optimized Conditions :
-
Reagent : Valeric acid (1:1 molar ratio)
-
Temperature : 95°C
-
Yield : 77.7% (498 grams from 800 grams of acid precursor)
-
Purification : Dry ice trapping and KOH washing remove unreacted acid, followed by distillation (b.p. 47–53°C) .
Mechanistic Insight :
The reaction proceeds via a six-membered transition state, where the carboxylic acid proton is abstracted by the base, facilitating CO₂ elimination and formation of the perfluorocyclohexane ring .
Comparative Analysis of Methods
Parameter | Direct Fluorination (CoF₃) | Electrofluorination/Decarboxylation |
---|---|---|
Yield | 60–70% | 75–80% |
Reaction Time | 2–4 hours | 12–24 hours |
Byproducts | Isomers, perfluoroalkanes | Trace residual acids |
Scalability | Industrial-scale feasible | Limited to batch processes |
Safety Concerns | High (explosivity risk) | Moderate (handling HF) |
The electrofluorination route offers superior yields and selectivity but requires handling corrosive HF and multi-step purification. In contrast, direct fluorination is faster but less selective, necessitating extensive distillation .
Challenges and Innovations
Isomer Control
Perfluoro(butylcyclohexane) exists as multiple positional isomers depending on the butyl group's attachment site (e.g., 1-, 3-, or 4-position). Patent US6167887B1 highlights that 4-(n-butyl) isomers dominate (>90%) when using valeric acid in decarboxylation, attributed to steric stabilization of the transition state .
Purification Techniques
Fractional distillation under reduced pressure (5–10 mmHg) effectively separates isomers based on boiling point differences:
Eigenschaften
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)cyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F20/c11-1(4(16,17)7(22,23)9(26,27)10(28,29)30)2(12,13)5(18,19)8(24,25)6(20,21)3(1,14)15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZGMFAUFIVEGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190838 | |
Record name | Perfluorobutylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374-60-7 | |
Record name | Perfluoro(butylcyclohexane) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Undecafluoro(nonafluorobutyl)cyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluorobutylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undecafluoro(nonafluorobutyl)cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.